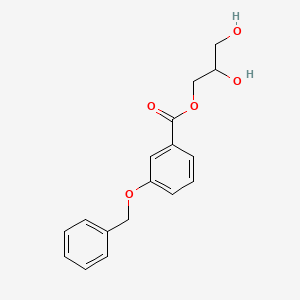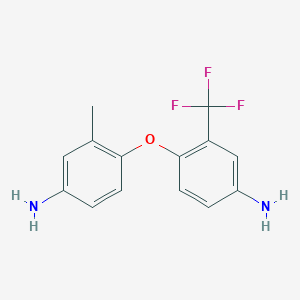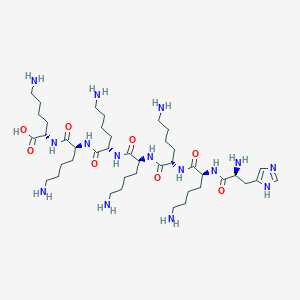![molecular formula C13H18O3 B14199018 1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene CAS No. 831171-10-9](/img/structure/B14199018.png)
1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C14H20O4 It is a derivative of benzene, characterized by the presence of methoxy and prenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a dimethoxybenzene derivative with a prenyl halide in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-5-methyl-6-(3-methyl-2-buten-1-yl)-1,4-benzenediol: A similar compound with additional hydroxyl groups.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Another related compound with a dioxole ring structure.
Uniqueness
1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene is unique due to its specific substitution pattern and the presence of both methoxy and prenyl groups.
Properties
CAS No. |
831171-10-9 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(2-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C13H18O3/c1-5-10(2)9-16-13-7-11(14-3)6-12(8-13)15-4/h5-8H,9H2,1-4H3 |
InChI Key |
BGJAMILHWSJHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)COC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)

![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)

propanedinitrile](/img/structure/B14198985.png)
![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)

![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)


